molecular formula C14H13ClN2O2 B2831499 2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1455364-19-8

2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B2831499
CAS No.: 1455364-19-8
M. Wt: 276.72
InChI Key: CJIZEKSVMXLPJA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group, an isopropyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution Reactions:

    Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a strong base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and organolithium compounds are employed for nucleophilic substitutions.

Major Products Formed

    Oxidation: Formation of 2-(2-chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid ketones or alcohols.

    Reduction: Formation of this compound amines or alcohols.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the modulation of cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4-methylpyrimidine-5-carboxylic acid
  • 2-(2-Chlorophenyl)-4-ethylpyrimidine-5-carboxylic acid
  • 2-(2-Chlorophenyl)-4-tert-butylpyrimidine-5-carboxylic acid

Uniqueness

2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to distinct interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-8(2)12-10(14(18)19)7-16-13(17-12)9-5-3-4-6-11(9)15/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIZEKSVMXLPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455364-19-8
Record name 2-(2-chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid
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